molecular formula C6H11F2NO B1431714 3-(Difluoromethyl)piperidin-3-ol CAS No. 1423026-01-0

3-(Difluoromethyl)piperidin-3-ol

Cat. No.: B1431714
CAS No.: 1423026-01-0
M. Wt: 151.15 g/mol
InChI Key: GLTKXROZFAJDFJ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Difluoromethyl)piperidin-3-ol is a chemical compound featuring a difluoromethyl group attached to a piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The unique structural attributes of this compound suggest that it may influence various biological pathways, making it a valuable candidate for further research.

  • Molecular Formula : C7H10F2N1O
  • Molecular Weight : Approximately 187.62 g/mol
  • Appearance : Typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Hydroxyl Group : Facilitates hydrogen bonding and enhances the compound's reactivity.
  • Difluoromethyl Group : Improves metabolic stability and influences binding affinity to biological targets, such as neurotransmitter receptors .

Biological Activity and Therapeutic Potential

Research indicates that derivatives of piperidine, including this compound, exhibit diverse biological activities, particularly in the context of neurological disorders. The compound may act as an antagonist for NMDA receptors, suggesting potential therapeutic effects in treating conditions like depression and anxiety disorders.

Potential Applications

  • Neuroprotective Effects : Modulation of neurotransmitter systems could lead to protective effects against neurodegenerative diseases.
  • Drug Development : As a building block in medicinal chemistry, it can be used to synthesize analogs with enhanced pharmacological profiles.
  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in various biological processes .

Case Studies and Research Findings

Several studies have explored the implications of this compound in drug discovery:

StudyFindings
Demonstrated potential as a building block for synthesizing novel therapeutics targeting CNS disorders.
Highlighted its interaction with NMDA receptors, indicating possible use in anxiety and depression treatments.
Explored the compound's role in enzyme inhibition, suggesting anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The unique structural features of this compound allow for extensive modifications, leading to a variety of analogs. This flexibility facilitates the exploration of SAR, which is crucial in determining how structural changes affect biological activity.

Comparison with Similar Compounds

CompoundStructural FeaturesBiological Activity
This compoundPiperidine ring with difluoromethyl and hydroxyl groupsPotential NMDA receptor antagonist
4-(Difluoromethyl)piperidin-4-olSimilar difluoromethyl group but at different positionVaries; specific activities not well-documented

Properties

IUPAC Name

3-(difluoromethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-5(8)6(10)2-1-3-9-4-6/h5,9-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTKXROZFAJDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.